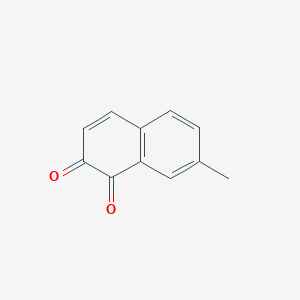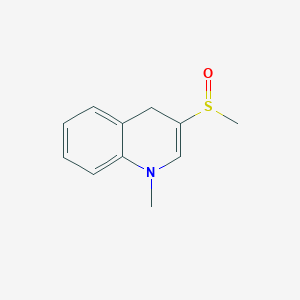
3-(Methanesulfinyl)-1-methyl-1,4-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline is a chemical compound with a unique structure that combines a quinoline backbone with a methylsulfinyl group
Métodos De Preparación
The synthesis of 1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline typically involves several steps. One common method includes the reaction of a quinoline derivative with a methylsulfinylating agent under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Análisis De Reacciones Químicas
1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler quinoline derivative.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific pathways involved in diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The methylsulfinyl group can form specific interactions with active sites, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes, depending on the biological context.
Comparación Con Compuestos Similares
1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline can be compared with other quinoline derivatives and sulfinyl-containing compounds. Similar compounds include:
1-Methylquinoline: Lacks the sulfinyl group, resulting in different chemical properties and reactivity.
3-Methylsulfinylquinoline: Similar structure but with variations in the position of the sulfinyl group, affecting its interactions and applications.
Quinoline: The parent compound without any substituents, used as a reference for studying the effects of modifications.
The uniqueness of 1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline lies in its combined structural features, which confer specific chemical and biological properties not found in other related compounds.
Propiedades
Número CAS |
126159-81-7 |
|---|---|
Fórmula molecular |
C11H13NOS |
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
1-methyl-3-methylsulfinyl-4H-quinoline |
InChI |
InChI=1S/C11H13NOS/c1-12-8-10(14(2)13)7-9-5-3-4-6-11(9)12/h3-6,8H,7H2,1-2H3 |
Clave InChI |
YQFLFYFLSJYSEH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(CC2=CC=CC=C21)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)

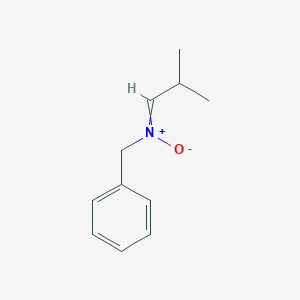
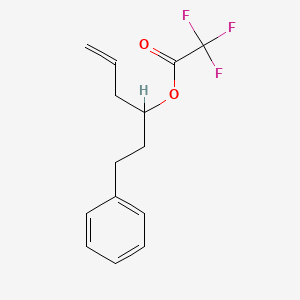

![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
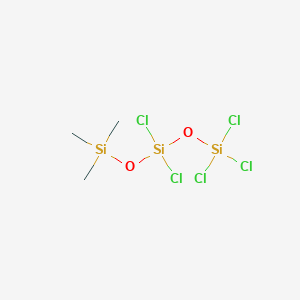
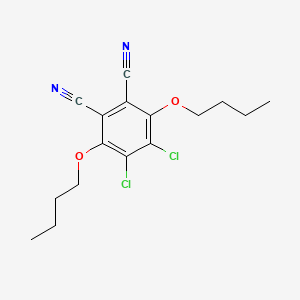
![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
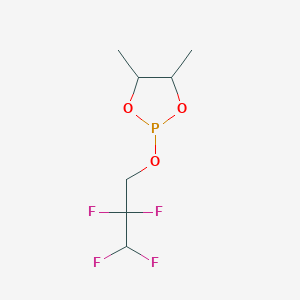
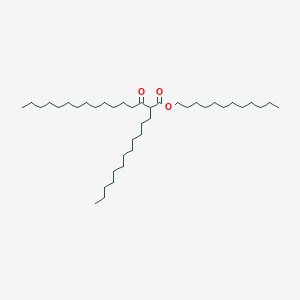
![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)
